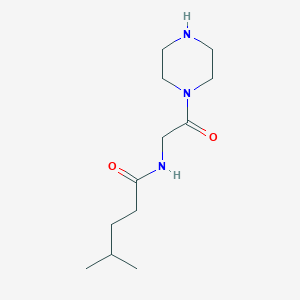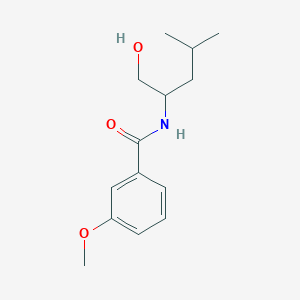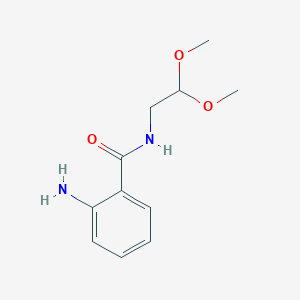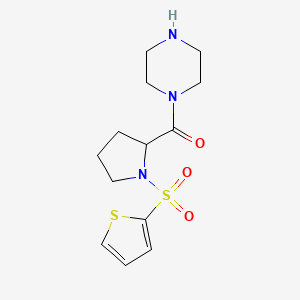![molecular formula C15H17N3O2 B7587183 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid, also known as PIMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIMBA belongs to the class of pyrimidine-based compounds and is known for its ability to modulate the activity of various biological pathways.
Mechanism of Action
The mechanism of action of 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid is not fully understood, but it is believed to modulate the activity of various biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. This compound has been shown to inhibit the activity of NF-κB pathway by preventing the translocation of NF-κB to the nucleus. This compound also inhibits the activity of MAPK pathway by reducing the phosphorylation of ERK1/2 and p38. Additionally, this compound activates the PI3K/AKT pathway by increasing the phosphorylation of AKT.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid in lab experiments is its high purity and stability, which makes it suitable for various biochemical assays. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid research. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological pathways. Another direction is to explore the therapeutic potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid involves a multistep process that starts with the reaction of 4-nitrobenzoic acid with ethyl acetoacetate to form 4-nitrophenylacetoacetate. This intermediate is then reacted with 2-amino-4,6-diisopropylpyrimidine to form this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
4-[[(6-propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)13-7-14(18-9-17-13)16-8-11-3-5-12(6-4-11)15(19)20/h3-7,9-10H,8H2,1-2H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXAGXAEMVCSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)
![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)




![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)
![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)